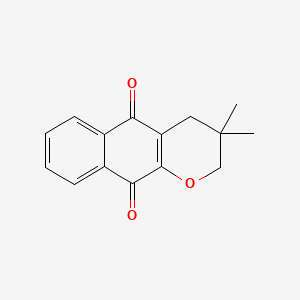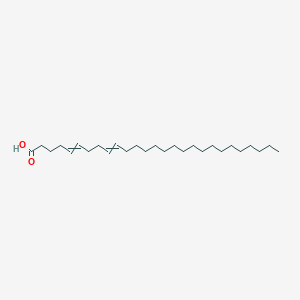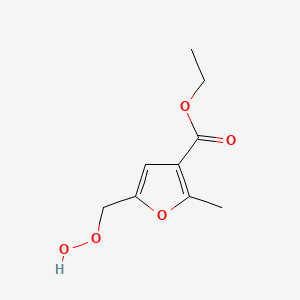
3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with a carboxylic acid group, a hydroperoxymethyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester typically involves the esterification of 3-Furancarboxylic acid derivatives. One common method is the reaction of 3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl- with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in industrial processes can also enhance the efficiency and sustainability of the production.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroperoxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: 3-Furancarboxylic acid, 5-(carboxymethyl)-2-methyl-, ethyl ester.
Reduction: 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester involves its interaction with various molecular targets. The hydroperoxymethyl group can generate reactive oxygen species, which can interact with cellular components and induce oxidative stress. The furan ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Furancarboxylic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester: Contains additional methyl groups on the furan ring.
3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester: Similar to the previous compound but with an ethyl ester group.
Uniqueness
3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester is unique due to the presence of the hydroperoxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
130533-18-5 |
|---|---|
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
ethyl 5-(hydroperoxymethyl)-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C9H12O5/c1-3-12-9(10)8-4-7(5-13-11)14-6(8)2/h4,11H,3,5H2,1-2H3 |
InChI Key |
GYIPYONWSXGQOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)COO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)
![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
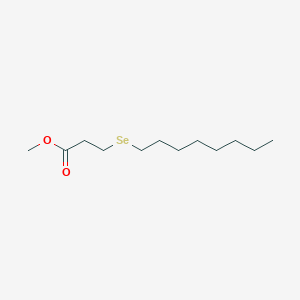


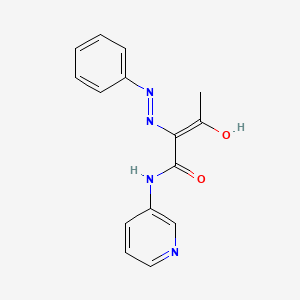
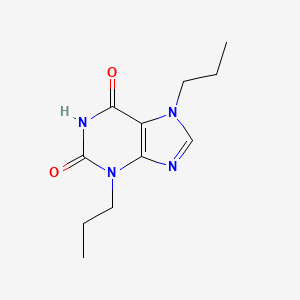

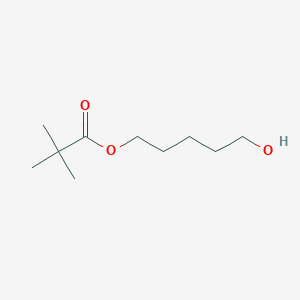
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
